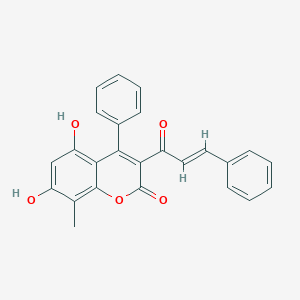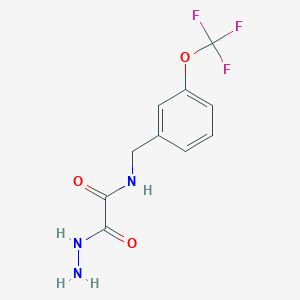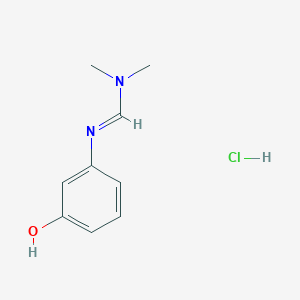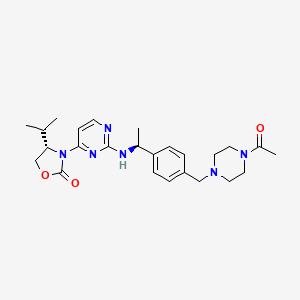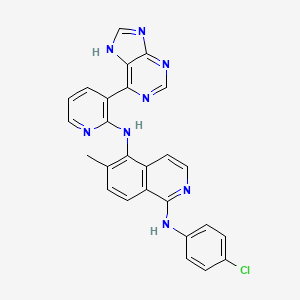
MEB55
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MEB55 is an anticancer agent. It acts by disrupting DNA repair and halting growth in prostate, colon, lung and breast cancer cells
Applications De Recherche Scientifique
Clonal Origin of Methicillin Resistance in Staphylococcus aureus
Research has shown that methicillin-resistant Staphylococcus aureus (MRSA) emerged shortly after the clinical introduction of methicillin. This resistance is attributed to the mecA gene encoding a penicillin-binding protein, PBP2a. DNA hybridization studies of 472 isolates revealed six mecA hybridization patterns, indicating a clonal origin of this resistance in S. aureus (Kreiswirth et al., 1993).
Mec Gene Inactivation in Methicillin-Resistant Staphylococcus aureus
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) highlighted the significance of the mec gene, which encodes the penicillin-binding protein (PBP) 2A. Mutagenesis experiments demonstrated the crucial role of this gene in determining the resistance phenotype of MRSA, providing insights into the genetic mechanisms behind methicillin resistance (Matthews & Tomasz, 1990).
Environmental Effects of Marine Scientific Research
An analysis of the environmental impacts of marine scientific research (MSR) revealed challenges in assessing these effects, as mandated by the 1982 United Nations Convention on the Law of the Sea's marine environment provisions (MEP). This study underscores the importance of international guidelines for managing the environmental consequences of MSR (Verlaan, 2007).
Strigolactone Delivery to Prostate Cancer Cells
Research involving strigolactones (SLs), specifically MEB55, focused on their anti-cancer activities. A study developed glutathione/pH-responsive nanosponges to enhance the delivery of SLs, including this compound, to prostate cancer cells. This method improved the therapeutic efficacy of SLs, demonstrating a potential new avenue for cancer treatment (Argenziano et al., 2018).
E1B-55 kDa-Defective Adenoviruses in Mesothelioma Treatment
Research has shown that adenoviruses with a deletion of the E1B-55kD gene (Ad-delE1B55) produce cytotoxic effects on mesothelioma cells. This cytotoxicity is associated with cell-cycle arrest and activation of apoptotic pathways, highlighting the potential of these adenoviruses in mesothelioma therapy (Yamanaka et al., 2012).
Polypyrimidine Tract-Binding Protein in Viral Transcription Regulation
A study identified a cellular protein, p55, as a regulator in viral transcription. This protein binds to the leader RNA of mouse hepatitis virus and plays a critical role in viral RNA synthesis, providing insights into the mechanisms of virus-host interactions (Li et al., 1999).
Propriétés
Numéro CAS |
1323359-63-2 |
|---|---|
Formule moléculaire |
C22H17NO4S |
Poids moléculaire |
391.44 |
Nom IUPAC |
(2E)-2-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-1,4-dihydro-4-methyl-6-(2-thienyl)-cyclopent[b]indol-3(2H)-one |
InChI |
InChI=1S/C22H17NO4S/c1-12-8-19(27-22(12)25)26-11-14-9-16-15-6-5-13(18-4-3-7-28-18)10-17(15)23(2)20(16)21(14)24/h3-8,10-11,19H,9H2,1-2H3/b14-11+ |
Clé InChI |
BTQWNMVZOCHXBS-SDNWHVSQSA-N |
SMILES |
O=C(C(N1C)=C2C3=C1C=C(C4=CC=CS4)C=C3)/C(C2)=C/OC(C=C5C)OC5=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MEB55; MEB-55; MEB 55; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






